Fmoc-Cys(Bzl)-OPfp

Catalog No.
S1768529
CAS No.
86060-95-9
M.F
C31H22F5NO4S
M. Wt
599.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Cys(Bzl)-OPfp

CAS Number

86060-95-9

Product Name

Fmoc-Cys(Bzl)-OPfp

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2R)-3-benzylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate

Molecular Formula

C31H22F5NO4S

Molecular Weight

599.6 g/mol

InChI

InChI=1S/C31H22F5NO4S/c32-24-25(33)27(35)29(28(36)26(24)34)41-30(38)23(16-42-15-17-8-2-1-3-9-17)37-31(39)40-14-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,37,39)/t23-/m0/s1

InChI Key

PSDSBWKIZVGTFE-QHCPKHFHSA-N

SMILES

C1=CC=C(C=C1)CSCC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Synonyms

Fmoc-Cys(Bzl)-OPfp;86060-95-9;Fmoc-S-benzyl-L-cysteinepentafluorophenylester;47445_ALDRICH;47445_FLUKA;CTK5F6225;ZINC60272802;L-Cysteine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-S-(phenylmethyl)-,pentafluorophenylester(9CI)

Canonical SMILES

C1=CC=C(C=C1)CSCC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Isomeric SMILES

C1=CC=C(C=C1)CSC[C@@H](C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Peptide Synthesis:

  • Fmoc-Cys(Bzl)-OPfp is a protected amino acid containing the Fmoc (Fluorenylmethoxycarbonyl) group at the N-terminus and a benzyl protecting group on the cysteine side chain. The pentafluorophenyl ester moiety acts as an activated carbonyl group, facilitating coupling with other amino acids during peptide chain elongation.
  • This specific combination allows for the incorporation of cysteine residues into peptides while protecting the thiol group from unwanted side reactions.

Applications in Peptide Research:

  • Fmoc-Cys(Bzl)-OPfp finds use in the synthesis of various peptides with diverse functionalities. These peptides can be employed in:
    • Drug discovery: Development of novel therapeutic agents by mimicking natural peptides or designing peptides with specific binding properties.
    • Material science: Creation of functional peptides for applications in nanomaterials, biosensors, and drug delivery systems.
    • Biomedical research: Studying protein-protein interactions, designing peptide-based vaccines, and investigating cellular processes.

Advantages of Fmoc-Cys(Bzl)-OPfp:

  • The Fmoc protecting group ensures efficient and selective coupling during peptide chain assembly.
  • The benzyl group protects the cysteine thiol group, preventing unwanted reactions and facilitating purification of the final peptide.
  • The pentafluorophenyl ester moiety exhibits good reactivity, leading to efficient peptide bond formation.

Availability:

  • Fmoc-Cys(Bzl)-OPfp is commercially available from various chemical suppliers, making it readily accessible for research purposes.

Fmoc-Cys(Bzl)-OPfp, also known as Fmoc-S-benzyl-L-cysteine pentafluorophenyl ester, is a key building block used in peptide synthesis []. It is a derivative of the amino acid L-cysteine, where the amino group (N-terminus) is protected by a Fluorenylmethoxycarbonyl (Fmoc) group and the thiol group (S-side chain) is protected by a benzyl (Bzl) group. The C-terminus is activated by a pentafluorophenyl (OPfp) ester, making it reactive for peptide bond formation [].


Molecular Structure Analysis

The key features of Fmoc-Cys(Bzl)-OPfp's structure include:

  • Fmoc protecting group: This bulky group ensures the N-terminus doesn't participate in peptide bond formation during chain assembly. It can be selectively removed under mild basic conditions to reveal the free amine for further chain elongation [].
  • Benzyl protecting group: This protects the thiol group of cysteine, preventing unwanted side reactions during peptide synthesis. The benzyl group can be cleaved by various methods depending on the desired outcome.
  • Pentafluorophenyl ester: This group acts as an activating moiety on the C-terminus. The electron-withdrawing nature of the pentafluorophenyl ring makes the carbonyl carbon more electrophilic, facilitating nucleophilic attack by the free amine of another amino acid derivative during peptide bond formation [].

Chemical Reactions Analysis

Synthesis

Activation and Peptide Bond Formation

The key reaction involving Fmoc-Cys(Bzl)-OPfp is its participation in peptide bond formation. The activated C-terminus reacts with the free amine of another Fmoc-protected amino acid derivative in a condensation reaction. This reaction forms a new peptide bond while cleaving the pentafluorophenol group as a leaving group. The remaining Fmoc group on the newly formed peptide chain allows for further chain elongation using a stepwise solid-phase peptide synthesis (SPPS) approach.

Deprotection

After peptide synthesis is complete, the Fmoc and benzyl protecting groups are removed to reveal the final peptide structure. Fmoc removal is typically achieved under mild basic conditions using piperidine, while benzyl group removal can be accomplished using various methods depending on the desired selectivity, such as hydrogenolysis or specific cleavage reagents [].

XLogP3

7.2

Dates

Modify: 2023-08-15

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